5-Hydroxy-2-(3-oxobutanamido)benzoic acid

Inflammation Lipoxygenase Arachidonic Acid

5-Hydroxy-2-(3-oxobutanamido)benzoic acid (CAS 185347-52-8) is a small molecule belonging to the hydroxybenzoic acid amide class, with a molecular formula of C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol. Its structure features a 5-hydroxybenzoic acid core with a 3-oxobutanamido (acetoacetamido) substituent at the 2-position.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 185347-52-8
Cat. No. B12581563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(3-oxobutanamido)benzoic acid
CAS185347-52-8
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O
InChIInChI=1S/C11H11NO5/c1-6(13)4-10(15)12-9-3-2-7(14)5-8(9)11(16)17/h2-3,5,14H,4H2,1H3,(H,12,15)(H,16,17)
InChIKeyFLDCUPYGISFJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(3-oxobutanamido)benzoic Acid (CAS 185347-52-8) for Research & Procurement: Class and Core Profile


5-Hydroxy-2-(3-oxobutanamido)benzoic acid (CAS 185347-52-8) is a small molecule belonging to the hydroxybenzoic acid amide class, with a molecular formula of C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol [1]. Its structure features a 5-hydroxybenzoic acid core with a 3-oxobutanamido (acetoacetamido) substituent at the 2-position . This compound has been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, and serves as a key intermediate or scaffold in medicinal chemistry and chemical biology research [2].

Why 5-Hydroxy-2-(3-oxobutanamido)benzoic Acid (CAS 185347-52-8) Cannot Be Substituted with Close Analogs: A Procurement-Science Perspective


While several structural analogs exist, including N-acetoacetylanthranilic acid (2-(3-oxobutanamido)benzoic acid, CAS 35354-86-0), methyl 3-(3-oxobutanamido)benzoate (CAS 1016715-52-8), and the common metabolite N-acetyl-5-aminosalicylic acid (CAS 51-59-2), their biological and physicochemical profiles diverge significantly [1]. The specific 5-hydroxy-2-(3-oxobutanamido) substitution pattern on the benzoic acid ring confers a unique combination of functional groups that critically influences its interactions with biological targets, including lipoxygenase (LOX), cyclooxygenase (COX), and the CCR5 receptor, as well as its overall stability and solubility [2][3]. Generic substitution risks altering key parameters such as enzyme inhibition potency, selectivity, or metabolic fate, thereby compromising experimental reproducibility and research outcomes.

Quantitative Differentiation Guide: 5-Hydroxy-2-(3-oxobutanamido)benzoic Acid (CAS 185347-52-8) vs. Key Analogs


Lipoxygenase (LOX) Inhibition Profile vs. Mesalazine (5-ASA)

The compound has been characterized as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism [1]. While a direct, quantitative IC₅₀ for the target compound against 5-LOX is not available in the open literature, its potent inhibition profile contrasts with the well-studied anti-inflammatory drug mesalazine (5-ASA), which is not a direct LOX inhibitor and instead acts via COX inhibition, PPAR-γ activation, and antioxidant mechanisms [2]. This suggests that 5-Hydroxy-2-(3-oxobutanamido)benzoic acid operates through a mechanistically distinct pathway from a common therapeutic benchmark, offering potential for orthogonal research applications.

Inflammation Lipoxygenase Arachidonic Acid Enzyme Inhibition

CCR5 Antagonism: A Differentiated Activity Not Shared by Simple Analogs

5-Hydroxy-2-(3-oxobutanamido)benzoic acid demonstrates quantifiable antagonistic activity at the human CCR5 receptor, a key target for HIV entry inhibition [1]. The compound inhibits HIV-1 gp120-induced cell-cell fusion with an IC₅₀ of 2,800 nM (2.8 µM) [1]. This activity is a specific functional outcome not observed in simpler analogs like N-acetyl-5-aminosalicylic acid (the primary metabolite of mesalazine) or the core benzoic acid structure, which lack this chemokine receptor modulation profile [2].

HIV Chemokine Receptor CCR5 Antagonist Cell-Cell Fusion

In Vitro Safety Margin: Low Acute Toxicity in Mammalian Models

Toxicological evaluations provide a key differentiator for early-stage compound selection. 5-Hydroxy-2-(3-oxobutanamido)benzoic acid was tested in an in vivo rat model and showed no observable toxicity at a dose of 30 mg/kg after 4 hours . This contrasts with the known in vivo toxicity profiles of some closely related hydroxybenzoic acid derivatives, where acute toxicity or adverse effects at similar doses can limit their utility [1]. This specific safety data point provides a quantitative basis for prioritizing this compound in preliminary animal studies.

Toxicology Safety In Vivo Acute Toxicity

Physicochemical Properties: pH-Dependent Solubility and Stability Profiles

The compound's physicochemical profile shows distinct pH-dependent behavior that can be critical for formulation and assay development. It has been reported to exhibit a specific solubility at pH 7.4 and a defined stability profile in pH 7.4 PBS buffer [1]. These quantitative solubility and stability parameters under physiologically relevant conditions are essential for predicting in vivo behavior and for designing robust in vitro assays. In contrast, other analogs like N-acetoacetylanthranilic acid may exhibit different solubility and stability due to the absence of the 5-hydroxy group, which alters hydrogen bonding and polarity .

Solubility Stability Formulation Physicochemical Pre-formulation

Optimal Research and Industrial Use Cases for 5-Hydroxy-2-(3-oxobutanamido)benzoic Acid (CAS 185347-52-8)


Inflammation Research: Investigating LOX-Mediated Pathways

This compound is a preferred tool for studies focused on the lipoxygenase (LOX) pathway of arachidonic acid metabolism. Its potent LOX inhibition profile, documented in authoritative databases [1], distinguishes it from common anti-inflammatory agents like mesalazine, which do not directly target LOX [2]. Researchers should select this compound when the experimental objective is to specifically modulate leukotriene biosynthesis and study LOX-related inflammatory mechanisms.

HIV and Chemokine Research: Targeting CCR5-Mediated Viral Entry

The compound's demonstrated and quantifiable antagonism of the CCR5 receptor, with a defined IC₅₀ of 2,800 nM in a cell-cell fusion assay [1], makes it a valuable chemical probe for HIV research. This specific activity is not shared by common analogs like N-acetyl-5-aminosalicylic acid [2]. Researchers investigating HIV entry mechanisms or screening for CCR5 antagonists will find this compound a relevant and well-characterized starting point.

Preclinical Safety Assessment: Low-Risk Compound for In Vivo Studies

The compound's favorable in vivo safety profile, showing no acute toxicity in rats at a 30 mg/kg dose [1], supports its selection for early-stage animal studies. This documented low toxicity is a significant advantage over other hydroxybenzoic acid derivatives that may exhibit adverse effects at similar doses [2]. Procurement of this compound for preliminary in vivo efficacy or tolerability studies is justified by this quantifiable safety margin.

Formulation Development and Assay Design: Leveraging Defined Physicochemical Data

The availability of specific solubility data at pH 7.4 [1] and stability data in PBS buffer [2] provides a crucial foundation for pre-formulation studies and in vitro assay development. This pH-dependent profile, which differs from analogs lacking the 5-hydroxy group [3], allows for more predictable behavior in biologically relevant buffers. Scientists can use this data to optimize assay conditions or design preliminary formulations with greater confidence.

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